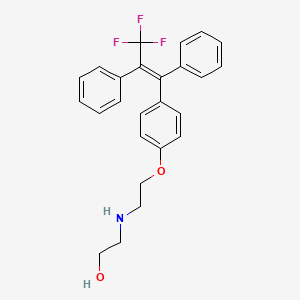

Panomifene

描述

Historical Context of Selective Estrogen Receptor Modulators (SERMs) Development

The development of SERMs represents a significant advancement in endocrine therapy for hormone-sensitive cancers and other conditions influenced by estrogen. The concept of SERMs emerged from the understanding that compounds could interact with estrogen receptors (ERs) in a tissue-specific manner, acting as agonists in some tissues while being antagonists in others. nih.govwikipedia.orgnih.govdovepress.com This contrasts with pure estrogen agonists or antagonists, which exert uniform effects across all tissues expressing ERs. wikipedia.orgdovepress.com

Early research in the mid-20th century laid the groundwork, with the discovery and development of compounds like tamoxifen (B1202). Tamoxifen, initially developed in the 1960s, was approved in 1977 for the treatment of metastatic breast cancer and later for all stages of hormone-responsive breast cancers. oup.comnih.govhealthline.com Its success as an antiestrogen (B12405530) in breast tissue while exhibiting estrogen-like effects in other tissues like bone highlighted the potential of selective modulation. wikipedia.orgnih.govoup.com This recognition in the laboratory spurred further research into identifying and developing other compounds with similar selective properties, leading to the SERM class of drugs. nih.govwikipedia.orgnih.govdovepress.comoup.comresearchgate.net Subsequent SERMs like raloxifene (B1678788) and toremifene (B109984) were developed, further demonstrating the versatility and therapeutic potential of this class of compounds for conditions including breast cancer and osteoporosis. wikipedia.orgoup.comresearchgate.net

Panomifene's Genesis as an Antineoplastic Agent

This compound (also known by developmental codes GYKI 13504 and EGIS 5650) was synthesized as a triphenyl-alkene derivative, structurally related to tamoxifen. wikipedia.orgncats.ionih.gov Its genesis as an antineoplastic agent was rooted in its antiestrogenic properties and its ability to bind to specific estrogen receptors. ncats.io Preclinical studies indicated that this compound exhibited inhibitory effects on experimental mammary tumors, both in vitro and in vivo. ncats.io This demonstrated potential to interfere with estrogen-driven cancer cell growth positioned it as a candidate for development in oncology, specifically for hormone-sensitive breast cancer.

Overview of this compound's Developmental Trajectory in Breast Cancer Research

This compound's development as a potential breast cancer treatment progressed into clinical trials. It reached phase II clinical trials for the treatment of breast cancer. wikipedia.orgncats.io These trials included studies in Hungary. springer.com Research included evaluating its pharmacokinetics and endocrine effects in healthy, post-menopausal female volunteers. nih.gov A phase I/a study investigated the human tolerance and pharmacokinetics of a single oral dose of this compound. nih.govkarger.com This study involved dose escalation, with pharmacokinetic studies conducted at doses of 24, 48, and 96 mg in some volunteers, and 120 mg in one volunteer. nih.gov Detailed pharmacokinetics were performed at a selected dose level of 24 mg in 10 volunteers. nih.gov

The pharmacokinetic study revealed considerable interindividual variability in parameters. nih.gov A medium correlation was observed between dose and the area under the plasma concentration-time curve (AUC). nih.gov At the 24 mg oral dose, the peak plasma concentration (Cmax(meas)) was 67.7 ± 17.4 ng/ml, and the time to peak (tmax(meas)) was 3.6 ± 1.8 hours. nih.gov The mean terminal half-life (t1/2beta) was 70.0 ± 23.1 hours. nih.gov The AUC calculated by the kinetic equation (AUCcalc) was 4814 ± 1172 (ng/ml)h, and by the trapezoidal rule (AUCtrap) was 4612 ± 1357 (ng/ml)h. nih.gov

Despite reaching phase II, the development of this compound was ultimately terminated, and it was never marketed. wikipedia.org

Pharmacokinetic Data from a Phase I/a Study of this compound (24 mg oral dose) nih.gov

| Parameter | Value (Mean ± Standard Deviation) | Unit |

| Cmax(meas) | 67.7 ± 17.4 | ng/ml |

| tmax(meas) | 3.6 ± 1.8 | hours |

| t1/2beta | 70.0 ± 23.1 | hours |

| AUCcalc | 4814 ± 1172 | (ng/ml)h |

| AUCtrap | 4612 ± 1357 | (ng/ml)h |

Overview of this compound Development

| Feature | Details | Source |

| Developmental Codes | GYKI 13504, EGIS 5650 | wikipedia.org |

| Chemical Group | Triphenylethylene (B188826) | wikipedia.org |

| Related Compound | Tamoxifen | wikipedia.orgnih.gov |

| Originator | IVAX Drug Research Institute | springer.comncats.io |

| Developer(s) | Egis Pharmaceuticals, IVAX Drug Research Institute | wikipedia.orgspringer.com |

| Highest Phase | Phase II clinical trials | wikipedia.orgspringer.comncats.io |

| Indication Studied | Breast cancer | wikipedia.orgspringer.comncats.io |

| Development Status | Discontinued | springer.com |

| Year Described | 1981 | wikipedia.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[2-[4-[(E)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F3NO2/c26-25(27,28)24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)31-18-16-29-15-17-30/h1-14,29-30H,15-18H2/b24-23+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHXVDXXARZCVRK-WCWDXBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C(F)(F)F)/C3=CC=C(C=C3)OCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032965 | |

| Record name | (E)-2-((2-(p-(3,3,3-Trifluoro-1,2-diphenylpropenyl)phenoxy)ethyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77599-17-8 | |

| Record name | Panomifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77599-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panomifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077599178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-2-((2-(p-(3,3,3-Trifluoro-1,2-diphenylpropenyl)phenoxy)ethyl)amino)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANOMIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCW5E728OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Pharmacology of Panomifene

Estrogen Receptor Interactions and Ligand Dynamics

Estrogen receptors, including the subtypes ERα and ERβ, are nuclear transcription factors that play a crucial role in regulating gene expression and influencing cellular proliferation and differentiation. idrblab.netnih.govwikidoc.org Ligand binding to these receptors induces conformational changes that dictate their interaction with coactivator and corepressor proteins, thereby modulating transcriptional activity. idrblab.netwikidoc.orgnih.gov

Elucidation of Estrogen Receptor Binding Affinity and Selectivity

Panomifene is described as binding to specific estrogen receptors. iiarjournals.orgresearchgate.netiiarjournals.org The affinity and selectivity of ligands for ERα and ERβ are important determinants of their tissue-specific effects. dovepress.comnih.govmdpi.com While estradiol (B170435) binds equally well to both ER subtypes, other ligands, including SERMs, can show preferential binding. nih.govwikidoc.org The ligand-binding domain (LBD) of ERα and ERβ share significant homology, with only a few key residue differences influencing ligand binding specificity. nih.govmdpi.com

Analysis of Ligand-Receptor Complex Conformations and Functional Modulation

Ligand binding to ERs induces conformational changes in the receptor protein, particularly affecting the orientation of helix 12 in the LBD. idrblab.netwikidoc.orgnih.gov These conformational changes are critical for the recruitment of coactivator or corepressor complexes, which in turn modulate gene transcription. wikipedia.orgidrblab.netwikidoc.orgnih.gov The specific conformation induced by a ligand determines whether the receptor acts as an agonist or antagonist in a given cellular context. wikidoc.orgmsdmanuals.com SERMs like this compound can displace helix 12, impacting coactivator binding and leading to decreased DNA synthesis and inhibition of estrogen activity in certain tissues. wikipedia.org The dynamic nature of the ligand-binding pocket allows for accommodation of diverse ligands, and the resulting protein-ligand complex conformation influences binding affinity and mode. mdpi.complos.orgwikipedia.org

This compound's Influence on Intracellular Signaling Pathways

Estrogen receptors can influence intracellular signaling through both genomic and non-genomic pathways. wikidoc.orggenome.jpnih.govkegg.jp

Characterization of Estrogen Receptor-Dependent Signaling Cascades

The classical genomic pathway involves the binding of a ligand-bound ER dimer to estrogen response elements (EREs) in the nucleus, directly regulating gene transcription. idrblab.netwikidoc.orggenome.jpnih.govkegg.jpcreative-diagnostics.comnih.gov ERs can also interact with other transcription factors, such as AP-1 and NF-κB, to mediate ERE-independent signaling. idrblab.netnih.gov Ligand binding facilitates the association of ERs with multiprotein coactivator complexes. idrblab.net

Investigation of Estrogen Receptor-Independent Signal Transduction

Estrogen can also activate rapid, non-genomic signaling pathways initiated at the cell membrane through a subpopulation of ERs or G protein-coupled estrogen receptors (GPER). wikidoc.orggenome.jpnih.govkegg.jpcreative-diagnostics.com These membrane-initiated signals can involve the rapid activation of various kinase cascades, including the MAPK/ERK and PI3K/AKT pathways, which can ultimately influence nuclear transcription factors and cross-talk with nuclear-initiated signaling. wikidoc.orggenome.jpnih.govkegg.jpcreative-diagnostics.comgoogle.com Some studies on tamoxifen (B1202) analogs suggest potential ER-independent anticancer activity involving other molecular targets and pathways, such as proteasome inhibition or interactions with proteins like GIGYF2 that affect pathways like PI3K/Akt signaling. aurak.ac.ae

Impact of this compound on Cellular Processes

This compound has been shown to exhibit inhibitory effects on experimental mammary tumors in vitro and in vivo. iiarjournals.orgresearchgate.netiiarjournals.org It is described as having anticancer activity and has been used to study breast cancer and musculoskeletal diseases. targetmol.com Research indicates that it can inhibit cell proliferation. iiarjournals.orgiiarjournals.orgtargetmol.com Additionally, studies on related triphenyl derivatives have investigated their effects on erythroid differentiation in leukemia cells. iiarjournals.orgresearchgate.netiiarjournals.org The influence of SERMs on cellular processes like proliferation, differentiation, and apoptosis is a key aspect of their therapeutic potential. idrblab.netgoogle.com.nagoogle.comgoogle.comgoogle.comgoogle.com.pg

Illustrative Data Table: this compound and Cellular Inhibition

While specific detailed data for this compound's effect on various cell lines across a range of concentrations was not extensively available in the search results, the general concept of its inhibitory activity can be represented. The following table structure illustrates how such data, if available, would be presented, drawing on the reported inhibitory effects and IC50 values for related compounds or general concepts of cell proliferation assays. iiarjournals.orgiiarjournals.orgtargetmol.com

| Cell Line | Cellular Process Inhibited | Reported Effect/IC50 | Notes |

|---|---|---|---|

| A549 cells (Human adenovirus type 3 infected) | Inhibition of viral replication | IC50 = 23 μM | Also decreases HAdV-3-induced apoptosis. targetmol.com |

| K-562 cells (Human Chronic Myelogenous Leukemia) | Cell growth inhibition | Inhibitory effects observed | This compound (EGIS-5660) proved to be the most active antiestrogenic compound among tested triphenyl derivatives and exhibited inhibitory effects on experimental mammary tumors in vitro and in vivo. iiarjournals.orgresearchgate.netiiarjournals.org Specific IC50 values for this compound on K-562 cells were not explicitly found, but IC50 values for other tested piperazine (B1678402) and triphenyl derivatives on K562 cell proliferation ranged from 4.60±0.4 to 30.10±1.6 μg/ml. iiarjournals.orgiiarjournals.org |

| Experimental Mammary Tumors | Tumor growth inhibition | Inhibitory effects observed in vitro and in vivo | This compound is described as having anticancer activity and being used to study breast cancer. iiarjournals.orgresearchgate.netiiarjournals.orgtargetmol.com |

Regulation of Cell Cycle Progression and Mechanisms of Antiproliferative Activity

As an antiestrogenic compound, this compound exhibits inhibitory effects on experimental mammary tumors in vitro and in vivo. nih.gov This antiproliferative activity is a key characteristic of SERMs in hormone-sensitive cancers. The regulation of cell cycle progression is a critical mechanism by which antiestrogens like this compound exert their effects. By binding to ERs, this compound can modulate the transcription of genes involved in cell cycle control, potentially leading to cell cycle arrest and inhibition of proliferation in ER-positive cancer cells. Research indicates that triphenyl-alkene derivatives, including this compound, can inhibit the proliferation of certain cancer cell lines. researchgate.net

Induction of Apoptosis and Pathways of Programmed Cell Death

This compound has been shown to induce apoptosis, or programmed cell death, which is a crucial mechanism for eliminating damaged or unwanted cells, including cancer cells. targetmol.comgoogle.com Apoptosis is a highly regulated process involving distinct pathways, including the intrinsic and extrinsic pathways, which converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. miltenyibiotec.comresearchgate.net While specific detailed pathways triggered by this compound are not extensively described in the available information, the induction of apoptosis is a recognized mechanism of action for various antineoplastic agents, including SERMs. targetmol.comgoogle.com

Comparative Pharmacological Profiling with Related Triphenylethylene (B188826) SERMs

This compound belongs to the triphenylethylene group of SERMs, which also includes well-known compounds such as tamoxifen and toremifene (B109984). wikipedia.orgwikipedia.orgwikipedia.orgnih.gov These compounds share a similar basic structure but exhibit tissue-specific agonist or antagonist effects on estrogen receptors. nih.govwikipedia.orgdoctorlib.org

Tamoxifen, a widely used SERM, acts as an ER antagonist in breast tissue but can have estrogenic effects in other tissues like the uterus and bone. wikipedia.org Toremifene is another triphenylethylene SERM used in breast cancer treatment, with effects on serum lipids similar to tamoxifen and stimulatory effects on the endometrium. nih.gov Raloxifene (B1678788), while also a SERM, is structurally distinct, belonging to the benzothiophene (B83047) class, and is primarily used for osteoporosis and reducing breast cancer risk without increasing endometrial cancer risk. nih.govwikipedia.org

Comparative studies on the metabolism of this compound and tamoxifen using liver microsomes from different species showed some similarities but also notable differences in metabolic profiles. nih.gov Hydroxylation and side chain modifications were observed routes of metabolism for this compound. nih.gov One key difference noted was that 4-hydroxy-panomifene was produced only by dog liver microsomes, whereas 4-hydroxylated derivatives are major, potent antiestrogenic metabolites of tamoxifen. nih.gov The rate of tamoxifen biotransformation also appeared faster than that of this compound in this study. nih.gov

The antiestrogenic activity is a common feature among these triphenylethylene derivatives, with this compound identified as a highly active antiestrogenic compound that binds to specific estrogen receptors and inhibits experimental mammary tumors. nih.gov

Here is a table summarizing some comparative aspects of this compound and related triphenylethylene SERMs:

| Feature | This compound | Tamoxifen | Toremifene |

| Chemical Group | Triphenylethylene SERM | Triphenylethylene SERM | Triphenylethylene SERM |

| Development Status | Development terminated after Phase II wikipedia.org | Marketed | Marketed |

| Antiestrogenic Activity | Highly active nih.gov | Yes (in breast tissue) wikipedia.org | Yes (on mammary tissue) newdrugapprovals.org |

| Estrogenic Activity (Uterus) | Not specified in provided text | Yes wikipedia.org | Yes nih.gov |

| Effects on Experimental Tumors | Inhibitory effects in vitro and in vivo nih.gov | Inhibitory effects in vitro and in vivo iiarjournals.org | Used to treat advanced breast cancer wikipedia.org |

| Metabolism | Hydroxylation, side chain modifications nih.gov | Metabolized to active metabolites (e.g., 4-hydroxytamoxifen) wikipedia.org | Metabolized to active metabolites (e.g., N-Desmethyltoremifene, 4-Hydroxytoremifene) wikipedia.org |

Preclinical Research on Panomifene S Efficacy and Mechanism

In Vitro Studies on Anti-tumor Activity

Comprehensive searches of scientific literature and databases have yielded limited specific data on the in vitro anti-tumor activity of Panomifene. While it is generally stated that this compound exhibits inhibitory effects on experimental mammary tumors in vitro, quantitative metrics from these studies are not publicly accessible.

Efficacy Assessments in Hormone-Responsive Cancer Cell Lines

There is no specific, publicly available data detailing the efficacy of this compound in hormone-responsive cancer cell lines, such as the estrogen receptor-positive (ER+) MCF-7 breast cancer cell line. Studies on analogous compounds like tamoxifen (B1202) are extensive and typically report metrics such as the half-maximal inhibitory concentration (IC50) to quantify their antiproliferative effects. However, for this compound, such data points are not found in the reviewed literature.

Investigations of Efficacy in Hormone-Refractory Cancer Cell Models

Similarly, there is a lack of accessible research detailing this compound's efficacy in hormone-refractory cancer cell models, for instance, the estrogen receptor-negative (ER-) MDA-MB-231 breast cancer cell line. The response of such cell lines to a SERM like this compound would provide crucial insights into its mechanisms of action beyond the estrogen receptor pathway, but this information is not available in the public record.

Effects on Cell Proliferation and Viability Across Diverse Cancer Types

While this compound was primarily investigated for breast cancer, information regarding its effects on cell proliferation and viability in other cancer types is not present in the available literature. It has been noted in broader studies of related compounds that triphenyl-alkene derivatives can have varied effects across different cancer cell lines, but specific data for this compound is absent.

Due to the lack of available data, a data table for in vitro efficacy cannot be generated at this time.

In Vivo Efficacy Evaluations in Animal Models

Analogous to the in vitro data, specific results from in vivo studies of this compound in animal models are not detailed in publicly accessible documents. General statements indicate that the compound showed inhibitory effects on experimental mammary tumors in vivo, but the specifics of these therapeutic outcomes are not available.

Therapeutic Outcomes in Experimental Mammary Tumor Xenograft Models

Quantitative results from studies using experimental mammary tumor xenograft models, which would typically involve implanting human breast cancer cells into immunocompromised mice, are not available for this compound. Such studies would provide key information on tumor growth inhibition or regression, yet these findings have not been publicly disseminated.

Assessment in Other Relevant Preclinical Cancer Models

There is no information available in the public domain regarding the assessment of this compound in other preclinical cancer models.

Due to the lack of available data, a data table for in vivo efficacy cannot be generated at this time.

Inhibition of Primary Tumor Growth and Metastatic Progression

Typically, preclinical evaluation of a SERM like this compound would involve in vivo studies using xenograft models, where human breast cancer cells are implanted into immunocompromised mice. These studies would assess the compound's ability to suppress tumor growth compared to a control group. Furthermore, models of metastasis would be employed to determine if the agent can prevent the spread of cancer cells to distant organs. Without access to proprietary data from the developing pharmaceutical companies, a quantitative analysis of this compound's efficacy in these areas cannot be provided.

Identification and Validation of Preclinical Biomarkers

The identification and validation of biomarkers are crucial for predicting treatment response and understanding the mechanism of action of a drug. However, specific research detailing the discovery of gene or protein expression profiles associated with this compound's efficacy is not present in the available literature.

Gene Expression Profiles Associated with this compound Response

There are no published studies that have performed gene expression profiling of tumors or cancer cell lines treated with this compound. Such studies would typically involve microarray or RNA-sequencing analyses to identify genes that are upregulated or downregulated in response to the drug, correlating these changes with treatment sensitivity or resistance. This information is critical for understanding the molecular pathways modulated by this compound and for developing predictive biomarkers for patient stratification.

Protein Expression Markers Predictive of this compound Efficacy

Similarly, there is a lack of publicly accessible data on protein expression markers that could predict the efficacy of this compound. Proteomic studies, such as mass spectrometry or immunohistochemical analyses of tumor samples from preclinical models, would be necessary to identify proteins whose expression levels correlate with a positive response to this compound. As a SERM, it is plausible that the expression level of the estrogen receptor (ER) would be a primary biomarker of interest, but specific preclinical validation studies for this compound are not documented.

Clinical Development of Panomifene

Phase I Clinical Investigations

Phase I clinical trials are the first stage of testing in human subjects, primarily designed to assess the safety, tolerability, and pharmacokinetic profile of a new drug. For Panomifene, these initial studies were conducted in healthy, post-menopausal female volunteers. nih.gov

A Phase I/a study was conducted to evaluate the human tolerance and pharmacokinetics of a single oral dose of this compound. nih.gov The study involved a dose-escalation design, with pharmacokinetic parameters assessed at doses of 24 mg, 48 mg, and 96 mg in two volunteers each, and at 120 mg in one volunteer. nih.gov To further characterize its pharmacokinetic profile, a more detailed investigation was carried out at a selected dose of 24 mg in a cohort of 10 healthy, post-menopausal female volunteers. nih.gov

The pharmacokinetic analysis revealed considerable interindividual variability in the measured parameters. nih.gov A medium correlation was observed between the administered dose and the area under the plasma concentration-time curve (AUC), with a correlation coefficient (r) of 0.876. nih.gov

At the 24 mg oral dose, the following pharmacokinetic parameters were determined nih.gov:

| Pharmacokinetic Parameter | Mean Value (± Standard Deviation) |

| Peak Plasma Concentration (Cmax) | 67.7 (± 17.4) ng/ml |

| Time to Peak Plasma Concentration (tmax) | 3.6 (± 1.8) hours |

| Terminal Half-life (t1/2β) | 70.0 (± 23.1) hours |

| Area Under the Curve (AUC) - Calculated | 4814 (± 1172) (ng/ml)·h |

| Area Under the Curve (AUC) - Trapezoidal | 4612 (± 1357) (ng/ml)·h |

The Phase I/a study in healthy, post-menopausal female volunteers also included an evaluation of the systemic endocrine effects of this compound. nih.gov However, the specific findings of these endocrine assessments are not detailed in the available published literature. As a selective estrogen receptor modulator, it would be anticipated that this compound would exert effects on various estrogen-regulated pathways, but without access to the full study data, a detailed analysis of these effects cannot be provided.

Phase II Clinical Trials in Oncology

Following the initial safety and pharmacokinetic assessments in Phase I, this compound advanced to Phase II clinical trials. These studies are designed to evaluate the efficacy and safety of a new drug in a specific patient population, in this case, individuals with breast cancer. wikipedia.org

The specific primary and secondary efficacy endpoints for the Phase II trials of this compound in breast cancer have not been publicly disclosed. Generally, for Phase II oncology trials of hormonal agents like SERMs, common primary endpoints include objective response rate (ORR), which measures the proportion of patients whose tumors shrink by a predefined amount. Secondary endpoints often include progression-free survival (PFS), which measures the time until the disease progresses or the patient dies, clinical benefit rate (CBR), and the duration of response.

The clinical development of this compound did not progress beyond Phase II trials. wikipedia.org The specific reasons for the discontinuation of its development have not been detailed in the available scientific literature. Drug development can be halted for a variety of reasons, including insufficient efficacy, an unfavorable safety profile, or strategic decisions by the sponsoring pharmaceutical companies. Without access to the internal development records or a formal public statement, the precise rationale for ceasing the development of this compound remains speculative.

Pharmacokinetic and Metabolic Research of Panomifene

Absorption and Distribution Characteristics

Pharmacokinetics describes the processes of absorption, distribution, metabolism, and excretion (ADME) of a drug within the body. genomind.comnih.gov Absorption is the movement of a drug from its administration site into the bloodstream, influenced by factors such as the route of administration, drug properties, and potential drug-food interactions. genomind.com Distribution involves the drug's journey through the bloodstream to various tissues, affected by blood flow, lipophilicity, molecular size, and protein binding. genomind.comnih.gov

Limited specific data on the absorption and distribution characteristics of panomifene in humans are publicly available from the search results. However, a phase I/a study in healthy post-menopausal female volunteers evaluated the pharmacokinetics of a single oral dose of this compound. nih.gov This study indicated considerable interindividual variability in pharmacokinetic parameters. nih.gov At a dose of 24 mg orally, the mean peak plasma concentration (Cmax) was 67.7 ± 17.4 ng/ml, with a time to peak concentration (tmax) of 3.6 ± 1.8 hours. nih.gov The area under the plasma concentration-time curve (AUC) showed only a medium correlation with dose (r=0.876). nih.gov

Biotransformation Pathways and Identification of Metabolites

Biotransformation, or metabolism, is the process by which the body breaks down drugs, primarily occurring in the liver. genomind.comnih.gov In vitro metabolism studies of this compound have been conducted using liver microsomes from various species, including mouse, rat, dog, and human. nih.govresearchgate.net These studies identified hydroxylation and side chain modifications as the primary routes of this compound metabolism. nih.govresearchgate.netkau.edu.sa

Comprehensive Analysis of Hydroxylation and Side Chain Modification Reactions

In vitro studies revealed that hydroxylation and modifications to the side chain are key metabolic transformations of this compound. nih.govresearchgate.netkau.edu.sa Seven metabolites were detected in incubation mixtures analyzed by thin layer chromatography and autoradiography. nih.govresearchgate.net One metabolite, resulting from the loss of the side chain, was observed across all species tested (mouse, rat, dog, and human). nih.govresearchgate.net

Further analysis of side chain shortened metabolites showed species-specific differences. nih.govresearchgate.net The metabolite that had lost the hydroxyethyl-amino group was formed by the microsomal systems of rodents (mouse and rat). nih.govresearchgate.net In contrast, the metabolite that had lost the hydroxyethyl (B10761427) group was detected in incubation mixtures with rat, dog, and human microsomes. nih.govresearchgate.net

Hydroxylation is a common metabolic reaction that increases the polarity and hydrophilicity of compounds, often mediated by cytochrome P450 (CYP) enzymes. nih.govmdpi.com While 4-hydroxy-panomifene (identified as metabolite M3) was produced exclusively by dog liver microsomes, hydroxylation at the 4-position is a significant metabolic pathway for tamoxifen (B1202), yielding 4-hydroxytamoxifen (B85900) (afimoxifene), a potent antiestrogenic metabolite. nih.govresearchgate.netwikipedia.org

Human liver microsomes produced a metabolite (M8) that was not detected in mouse, rat, or dog microsomes. nih.govresearchgate.net The structure of M8 is suspected to be an oxidized form of this compound with a double bond in the side chain. nih.govresearchgate.net

Comparative Species Differences in this compound Metabolism

Significant species differences were observed in the metabolic profiles of this compound across mouse, rat, dog, and human liver microsomes. nih.govresearchgate.net While some qualitative similarities existed, the specific metabolites formed varied between species. nih.govresearchgate.net

A metabolite resulting from side chain cleavage was common to all four species. nih.govresearchgate.net However, the specific side chain modifications differed. Rodents produced a metabolite lacking the hydroxyethyl-amino group, while rats, dogs, and humans produced a metabolite lacking the hydroxyethyl group. nih.govresearchgate.net

Notably, 4-hydroxy-panomifene (M3) was detected only in dog liver microsomes. nih.govresearchgate.net Human liver microsomes uniquely formed metabolite M8, suspected to be an oxidized this compound with a side chain double bond. nih.govresearchgate.net These findings highlight the importance of using relevant species, particularly human liver systems, when studying this compound metabolism.

A summary of observed metabolites and species where they were detected is presented in the table below:

| Metabolite Description | Mouse | Rat | Dog | Human |

| Metabolite with lost side chain | Yes | Yes | Yes | Yes |

| Metabolite with lost hydroxyethyl-amino group | Yes | Yes | No | No |

| Metabolite with lost hydroxyethyl group | No | Yes | Yes | Yes |

| Metabolite M1 (exclusively dog) | No | No | Yes | No |

| Metabolite M3 (4-hydroxy-panomifene, exclusively dog) | No | No | Yes | No |

| Metabolite M4 (exclusively dog) | No | No | Yes | No |

| Metabolite M8 (exclusively human, suspected oxidized with side chain double bond) | No | No | No | Yes |

Metabolic Parallels and Divergences with Tamoxifen Biotransformation

This compound is structurally analogous to tamoxifen, and their metabolic pathways share some similarities. nih.govresearchgate.net Both compounds undergo hydroxylation and side chain modifications. nih.govresearchgate.net However, a key difference lies in the rate of biotransformation, with tamoxifen metabolism appearing faster than that of this compound. nih.govresearchgate.net

Furthermore, while 4-hydroxylation is a major metabolic route for tamoxifen, producing the highly active metabolite 4-hydroxytamoxifen (afimoxifene), 4-hydroxy-panomifene was only observed as a metabolite in dogs. nih.govresearchgate.netwikipedia.org This represents a significant divergence in the metabolic fate and potentially the formation of equipotent metabolites between the two compounds across species. Tamoxifen is primarily metabolized by CYP3A4, CYP2C9, and CYP2D6, with N-demethylation by CYP3A4/5 being the major pathway. wikipedia.org 4-hydroxylation of tamoxifen is primarily catalyzed by CYP2D6. The specific enzymes responsible for this compound metabolism, particularly the observed species-specific pathways, would require further investigation.

Mechanisms of Excretion

Drug elimination, encompassing both metabolism and excretion, is the removal of a drug from the body. nih.gov Excretion primarily occurs via the kidneys and liver, with metabolites or unmetabolized drug being removed in urine or feces. nih.gov Hydrophilic compounds are typically excreted directly by the kidneys, while hydrophobic drugs often require metabolic conversion to more polar forms before elimination. nih.gov

Specific details regarding the excretion mechanisms of this compound in humans are limited in the provided search results. However, for structurally related compounds like tamoxifen, metabolites are primarily recovered in the feces. researchgate.net It is plausible that this compound and its metabolites are also significantly eliminated through biliary excretion into the feces, particularly given the metabolic transformations that increase polarity.

Investigation of Potential Drug-Drug Interactions Mediated by Metabolic Enzymes

Drug-drug interactions can occur when the pharmacokinetics of one drug are altered by the presence of another, often mediated by effects on metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govmdpi.comfda.gov CYP enzymes are responsible for the biotransformation of a large percentage of marketed drugs. mdpi.com

While the search results highlight the importance of CYP enzymes in drug metabolism and interactions, there is no direct information specifically detailing investigations into potential drug-drug interactions mediated by metabolic enzymes involving this compound. However, given that this compound undergoes significant metabolism, including hydroxylation and side chain modifications likely catalyzed by CYP enzymes, there is a theoretical potential for interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes. nih.govmdpi.com The species-specific metabolic profiles observed for this compound suggest that the relevant enzymes involved may vary between humans and other species. nih.govresearchgate.net Further research would be needed to identify the specific human CYP enzymes involved in this compound metabolism and to assess its potential to inhibit or induce these enzymes, thereby predicting potential drug-drug interactions.

Medicinal Chemistry and Structure Activity Relationship Sar Studies of Panomifene

Advanced Synthetic Methodologies for Panomifene and its Analogues

The synthesis of trifluoromethyl-substituted triarylethenes, the core structure of this compound, presents challenges, particularly in achieving high stereoselectivity researchgate.netresearchgate.netsnnu.edu.cn. Several advanced synthetic methodologies have been explored to address these challenges and to synthesize this compound and its analogues.

Stereocontrolled Approaches in Trifluoro-substituted Triarylethene Synthesis

Stereocontrolled synthesis of CF₃-substituted triarylethenes is crucial for obtaining the desired isomer, as the biological activity can be highly dependent on the stereochemistry of the double bond researchgate.netresearchgate.net. One approach reported involves a stereocontrolled synthesis of a CF₃-substituted triarylethene derivative, a key intermediate for this compound researchgate.netnih.govlookchem.comacs.org. This method utilizes a reaction sequence starting from a compound (365) which is reacted with aryl lithium to form an oxirane intermediate (367). This oxirane is then reacted with bis(pinacolato)diboron (B136004) ((Bpin)₂) to yield a boronate (368) with a high E/Z ratio (92/8). Subsequent palladium-catalyzed cross-coupling of the boronate (368) with a phenyliodide (369) affords the desired CF₃-substituted triarylethene derivative (370) in high yield (92%) researchgate.net.

Another strategy for the stereoselective synthesis of CF₃-substituted triarylethenes involves a palladium-catalyzed threefold cross-coupling reaction of 1,1-dibromo-3,3,3-trifluoro-2-tosyloxypropene with aryl boronic acids researchgate.net. The CF₃ group plays a significant role in achieving high Z selectivity in the initial coupling step, and the stereoisomer of the ethene can be controlled by altering the order of addition of the aryl boronic acids researchgate.net. Stereocontrolled sulfonyloxytrifluoromethylation of unsymmetric internal alkynes using an electrophilic CF₃ reagent under visible-light irradiation has also been developed, yielding trifluoromethylalkenyl triflates with predictable stereochemistry researchgate.netresearchgate.net.

Exploration of Novel Chemical Transformations for this compound Derivatization

Chemical derivatization of this compound and similar triphenylethylene (B188826) structures can be explored to generate analogues with potentially altered pharmacological properties aurak.ac.aenumberanalytics.com. The introduction of the trifluoromethyl group itself is a key transformation, and various methods for incorporating CF₃ groups across unsaturated moieties have been developed kyoto-u.ac.jpnih.govthieme-connect.com. For instance, visible-light-catalyzed multicomponent trifluoromethylation reactions involving alkenes and alkynes can be used to introduce the CF₃ group thieme-connect.com. One such method, utilizing Umemoto's reagent, was applied to synthesize a key intermediate involved in this compound synthesis thieme-connect.com.

General chemical derivatization techniques in analytical chemistry, such as silylation, acylation, and alkylation, could potentially be adapted for modifying functional groups present in this compound or its synthetic precursors to create novel analogues numberanalytics.com. The hydroxyl group on the ethanolamine (B43304) side chain of this compound, for example, could be a site for derivatization nih.gov. Additionally, the amino group offers possibilities for various transformations, such as alkylation or acylation nih.gov. While specific novel chemical transformations solely for this compound derivatization are not extensively detailed in the provided results, the broader context of trifluoromethylation and general derivatization methods in medicinal chemistry suggests potential avenues for exploring this compound analogues numberanalytics.comnih.govthieme-connect.comresearchgate.netepo.orgnii.ac.jpmagtech.com.cn.

Comprehensive Structure-Activity Relationship Investigations

Structure-Activity Relationship (SAR) studies are essential for understanding how structural modifications to a compound like this compound affect its biological activity, particularly its interaction with estrogen receptors and its anti-tumor efficacy nih.govnih.govplos.orgnih.gov.

Delineation of Critical Structural Elements for Estrogen Receptor Binding Affinity

This compound, as a SERM, interacts with estrogen receptors (ERs), primarily ERα and ERβ nih.govidrblab.netwikipedia.org. The triphenylethylene core is a fundamental structural element for this class of compounds plos.orgiiarjournals.org. SAR studies on tamoxifen (B1202) and related SERMs have highlighted critical features for ER binding and activity. These include the presence of an alkylamino group tethered to one of the aromatic rings and an appropriately sized aliphatic substituent at the 2-position of the ethylene (B1197577) moiety plos.org. The trifluoromethyl group in this compound is located at the 3-position of the propene chain, adjacent to the double bond nih.govuni.lu. The introduction of electronegative substituents, such as fluorine, on the aromatic rings or the vinylic position can influence activity aurak.ac.aeplos.org.

While direct detailed SAR data specifically for this compound's ER binding affinity compared to a wide range of its own analogues is not extensively provided, its classification as a tamoxifen analogue and a SERM implies that the structural principles governing tamoxifen-ER interactions are likely relevant wikipedia.orgunilag.edu.ngwikipedia.orgnih.gov. SERMs bind to the ligand-binding domain of ERs, inducing conformational changes that selectively activate or repress downstream signaling depending on the tissue nih.govwikipedia.org. The binding affinity is influenced by the fit of the ligand within the binding pocket and interactions with specific amino acid residues nih.govnih.gov.

Rational Design and Optimization of this compound Analogues for Enhanced Anti-tumor Efficacy

The rational design of this compound analogues aims to optimize properties such as ER binding affinity, tissue selectivity, and ultimately, anti-tumor efficacy aurak.ac.ae. Based on SAR insights from tamoxifen derivatives, modifications to the amino alkyl chain, the aromatic rings, and the vinylic substituents can be explored aurak.ac.aeplos.org. For instance, replacing the dimethyl amino group of tamoxifen with more basic groups like piperazino and N-methyl piperazino, and introducing a fluorine atom on the para-position of the phenyl ring, have been suggested to yield more active compounds than tamoxifen aurak.ac.ae. This compound itself incorporates a trifluoromethyl group and a hydroxyethylaminoethoxy chain, representing modifications to the basic tamoxifen structure wikipedia.orgnih.govuni.lunih.gov.

The goal of optimization is to enhance the desired anti-estrogenic effects in tumor tissue while minimizing potential agonistic effects in other tissues nih.govwikipedia.org. Although specific examples of rationally designed this compound analogues with enhanced anti-tumor efficacy compared to the parent compound are not detailed in the provided results, the general strategy involves leveraging SAR data to guide structural modifications aurak.ac.ae. The anti-tumor efficacy of this compound has been reported, and it was considered to exhibit anti-estrogenic activity superior to tamoxifen in the treatment of breast cancer in some contexts unilag.edu.ngiiarjournals.org.

Pharmacological Characterization of this compound Derivatives

Pharmacological characterization of this compound and its derivatives involves studying their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their pharmacodynamic effects, such as receptor binding kinetics and downstream signaling modulation nih.gov. A phase I study in healthy post-menopausal female volunteers evaluated the pharmacokinetics and endocrine effects of a single oral dose of this compound nih.gov. The study indicated considerable interindividual variability in pharmacokinetic parameters nih.gov. At a dose of 24 mg, the mean peak plasma concentration was 67.7 ± 17.4 ng/ml, with a time to peak of 3.6 ± 1.8 hours nih.gov. The mean terminal half-life was approximately 70.0 ± 23.1 hours nih.gov.

This compound has been characterized as an antiestrogenic compound that binds to specific estrogen receptors and shows inhibitory effects on experimental mammary tumors in vitro and in vivo iiarjournals.orgkarger.com. While the provided information on the pharmacological characterization of this compound derivatives is limited, studies on tamoxifen derivatives often involve assessing their binding affinity to ER subtypes (ERα and ERβ), their ability to modulate the transcription of estrogen-responsive genes, and their effects on the proliferation of hormone-sensitive cancer cells nih.govplos.org.

Data Table: this compound Pharmacokinetic Parameters (Single Oral Dose, 24 mg) nih.gov

| Parameter | Value (Mean ± SD) | Unit |

| Cmax (measured) | 67.7 ± 17.4 | ng/ml |

| tmax (measured) | 3.6 ± 1.8 | hours |

| t½β (terminal half-life) | 70.0 ± 23.1 | hours |

| AUCcalc | 4814 ± 1172 | (ng/ml)·h |

| AUCtrap | 4612 ± 1357 | (ng/ml)·h |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling are powerful tools used in modern drug discovery to study molecular structure, properties, and behavior using computational methods and simulations. tarosdiscovery.comkallipos.gramazon.comgoogle.com These approaches complement experimental studies by providing insights at the molecular level, aiding in the design and optimization of potential drug candidates. tarosdiscovery.comschrodinger.com

Ligand-Protein Docking Simulations and Binding Mode Predictions

Ligand-protein docking simulations are computational techniques used to predict the preferred orientation and conformation (binding mode) of a small molecule ligand when it binds to a protein target. mdpi.comfrontiersin.org This method is crucial for understanding the molecular interactions that drive binding and for predicting binding affinity. mdpi.comfrontiersin.org For a SERM like this compound, the primary target is the estrogen receptor. Docking simulations would involve placing the 3D structure of this compound into the binding pocket of the estrogen receptor (ERα or ERβ) and exploring various possible poses and conformations. mdpi.comfrontiersin.org

The goal of docking simulations is to identify the most energetically favorable binding pose, which is likely to represent the actual binding mode. mdpi.comnih.gov Scoring functions are used to estimate the strength of the interaction between the ligand and the protein. mdpi.com Factors considered in these simulations include shape complementarity, hydrogen bonding, hydrophobic interactions, and electrostatic interactions between this compound and amino acid residues in the ER binding pocket. mdpi.com

Predicting the correct binding mode is essential for understanding the mechanism of action of this compound as a SERM. Different binding modes can lead to different conformational changes in the estrogen receptor, which in turn determine whether the receptor activates or represses gene transcription in a particular tissue. This differential activity is the basis of the selective nature of SERMs. While specific docking studies for this compound were not detailed in the search results, such simulations would be standard practice in investigating its interaction with estrogen receptors. Considering multiple docking solutions can improve the success rate of obtaining the crystallographic binding mode. nih.gov Molecular dynamics simulations can further refine docking poses and evaluate their stability. nih.gov

In Silico Approaches for Predicting this compound's Pharmacological Activity and ADMET Properties

In silico methods utilize computational models and algorithms to predict various properties of drug candidates, including their pharmacological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. computabio.comjapsonline.comuniroma1.it These predictions can help prioritize compounds for further experimental testing, saving time and resources. computabio.comjapsonline.com

Predicting pharmacological activity using in silico approaches often involves building models based on the relationship between chemical structure and biological activity (SAR and QSAR). researchgate.netcollaborativedrug.comnih.gov By comparing the structure of this compound to databases of compounds with known activities, its potential interactions with various biological targets and its likely pharmacological effects can be predicted. nih.gov For instance, network-based inference methods can be used to predict the mechanism of action and potential targets of compounds. nih.govresearchgate.net Given that this compound is known to modulate estrogen receptors, in silico models could be used to predict its relative affinity for ERα versus ERβ, or its potential activity in different cellular contexts.

In silico ADMET prediction is crucial for assessing the pharmacokinetic profile of a compound early in the drug discovery process. computabio.comuniroma1.itnih.gov These methods predict how a compound will be absorbed into the bloodstream, distributed throughout the body, metabolized, and excreted. computabio.comuniroma1.it They can also predict potential toxicity. computabio.comuniroma1.it Various computational models exist for predicting properties such as oral absorption, blood-brain barrier penetration, plasma protein binding, metabolic stability (e.g., interactions with cytochrome P450 enzymes), and potential for toxicity to various organs. uniroma1.ituq.edu.aufrontiersin.org

While specific in silico ADMET data for this compound were not found, general in silico tools like pkCSM can predict pharmacokinetic properties using graph-based signatures of the molecule. uq.edu.au These predictions rely on analyzing the structural features of this compound and comparing them to data from compounds with known ADMET profiles. computabio.comuq.edu.au In silico ADMET predictions, while powerful, are models and their accuracy depends on the quality and quantity of the data used to train them. nih.gov Nevertheless, they provide valuable early insights into the potential in vivo behavior of a compound like this compound. japsonline.comuniroma1.it

Translational Research Outlook and Future Avenues for Panomifene Analogues

Challenges and Opportunities in Translational Development of SERMs

Translational research in oncology aims to bridge fundamental scientific discoveries with clinical applications to improve patient outcomes. abm.gov.pljpalliativecare.com The development of SERMs like panomifene faces inherent challenges, including the need for robust preclinical models that accurately predict clinical safety and efficacy. eurogct.org Interspecies variability in drug metabolism can also pose a challenge, as observed in studies comparing this compound metabolism across different species. nih.gov For instance, 4-hydroxy-panomifene, a metabolite with potential antiestrogenic activity, was produced by dog liver microsomes but not consistently across other tested species, including humans. nih.gov Human liver microsomes, however, formed a metabolite not detected in other species, suggesting unique metabolic pathways in humans. nih.gov

Despite these challenges, opportunities exist in refining SERM development. A deeper understanding of the biological mechanisms underlying a potential clinical application is crucial for rational therapeutic design. eurogct.org The engagement of patients and communities can also help align new technologies with real-life needs. eurogct.org Furthermore, advancements in synthetic methodologies, such as stereocontrolled approaches to synthesize trifluoromethylated triarylethenes like this compound, can facilitate the generation of novel analogues for evaluation. nih.govacs.org

Exploration of this compound's Potential for Repurposing or Novel Therapeutic Indications

This compound was initially developed for breast cancer treatment, reaching phase II trials before discontinuation. wikipedia.orgncats.io However, the understanding of SERM mechanisms has expanded beyond their traditional use in hormone-sensitive cancers. SERMs exhibit tissue-specific effects on estrogen signaling, acting as agonists in some tissues and antagonists in others. researchgate.net This differential activity suggests potential applications in various conditions influenced by estrogen receptor modulation.

While this compound's primary indication was breast cancer, the broader therapeutic areas explored for SERMs, such as osteoporosis, vasomotor symptoms, and even potential neuroprotective effects, could be considered for this compound or its derivatives. researchgate.netresearchgate.net The concept of repurposing existing drugs or exploring novel indications for compounds that did not reach market for their initial target is a relevant avenue in translational research. google.comjustia.com Identifying target genes or pathways associated with a compound's activity through methods like genome-wide association studies (GWAS) can reveal potential new therapeutic uses. google.comjustia.com Although specific research on repurposing this compound is limited in the provided context, its classification as an estrogen receptor antagonist and its structural similarity to tamoxifen (B1202), which has been explored for various indications including fertility preservation and as a chemotherapy potentiator, suggest potential areas for investigation. nih.govpatsnap.comnih.govspringer.com

Integration of this compound Research Insights with Contemporary Oncology Paradigms

Contemporary oncology increasingly focuses on personalized medicine, targeted therapies, and overcoming treatment resistance. plos.orgcambridge.org While this compound's development predates many of these advancements, insights from its preclinical and clinical studies can inform current approaches. This compound demonstrated inhibitory effects on experimental mammary tumors in vitro and in vivo, indicating its antiestrogenic activity. ncats.ioncats.io

Understanding the specific interactions of this compound with estrogen receptor subtypes and its downstream effects at a molecular level could provide valuable information for developing new SERMs or combination therapies. The challenges encountered in its development, such as metabolic differences across species, highlight the importance of robust preclinical models and pharmacokinetic studies in modern oncology drug development. nih.gov Furthermore, the concept of overcoming multidrug resistance, a major challenge in cancer therapy, has been explored with other SERMs like tamoxifen and tesmilifene, which have shown potential in potentiating chemotherapy action. nih.gov Future research could investigate if this compound or its analogues possess similar properties.

Prospective Research Directions for this compound-Related Chemical Entities

Future research on this compound-related chemical entities could focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand how structural modifications to the this compound core influence its binding affinity to estrogen receptor subtypes (ERα and ERβ), its tissue-specific activity, and its metabolic profile. This could lead to the design of analogues with improved efficacy, reduced off-target effects, and more favorable pharmacokinetic properties.

Development of Novel Analogues: Synthesis of novel this compound analogues incorporating different substituents or structural motifs could yield compounds with distinct pharmacological profiles. Given that this compound is a trifluoromethylated triphenylethylene (B188826) derivative, exploring variations in the trifluoromethyl group's position or introducing other halogen or functional groups could be fruitful. nih.govacs.org

Investigation of Tissue Selectivity: Designing this compound analogues with enhanced tissue selectivity could maximize therapeutic benefits while minimizing potential adverse effects in non-target tissues. This is a major goal in SERM research, aiming to develop "NeuroSERMs" for neurological indications or compounds specifically targeting bone or cardiovascular tissue. researchgate.net

Exploration in Combination Therapies: Evaluating this compound analogues in combination with other anticancer agents, particularly those used in hormone-receptor-positive cancers or agents that target resistance mechanisms, could identify synergistic effects and improve treatment outcomes.

Application of Advanced Translational Tools: Utilizing contemporary translational research tools, such as advanced in vitro models, patient-derived xenografts, and genomic profiling, can help predict the efficacy and potential applications of this compound analogues more accurately. nih.gov These tools can also aid in identifying biomarkers that predict response to treatment. cambridge.orgnih.gov

The discontinuation of this compound's initial development does not preclude the potential of its chemical scaffold. By addressing the challenges in SERM translational development and leveraging modern research paradigms, future investigations into this compound and its analogues may uncover novel therapeutic opportunities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。